![molecular formula C25H22N2O4 B5500541 3-{[2-(benzoylamino)-3-phenylacryloyl]amino}-3-phenylpropanoic acid](/img/structure/B5500541.png)
3-{[2-(benzoylamino)-3-phenylacryloyl]amino}-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-{[2-(benzoylamino)-3-phenylacryloyl]amino}-3-phenylpropanoic acid involves multiple steps, including optical resolution and preferential crystallization techniques to achieve optically active forms. For instance, optical resolution by preferential crystallization has been used to synthesize optically active derivatives, demonstrating the complexity and precision required in these synthesis processes (Shiraiwa et al., 2002), (Shiraiwa et al., 2003).
Applications De Recherche Scientifique
Chlorogenic Acid (CGA) - A Pharmacological Perspective
CGA is a prevalent isomer among caffeoylquinic acid isomers found in green coffee extracts and tea, known for its diverse therapeutic roles. These include antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and central nervous system stimulation effects. CGA's modulation of lipid and glucose metabolism suggests its potential in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. Its hepatoprotective effects and hypocholesterolemic influence underscore its significance in medical research and potential as a natural food additive (M. Naveed et al., 2018).
Caffeic Acid Derivatives and Applications
Caffeic Acid (CA) is recognized for its broad spectrum of biological activities and potential therapeutic applications, prompting the development of new chemical entities based on the CA scaffold. CA derivatives exhibit significant biological activities and hold promise in treating human diseases associated with oxidative stress. Their application extends to the cosmetic industry, highlighting the importance of structural modification for therapeutic use (T. Silva, Catarina Oliveira, F. Borges, 2014).
Nitisinone (NTBC) - A Study on Degradation and Stability
Originally developed as a triketone herbicide, NTBC has found medical applications in treating hepatorenal tyrosinemia. Research focusing on NTBC's stability, degradation pathways, and degradation products like 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA) contributes to understanding the risks and benefits of its medical application (Hanna Barchańska et al., 2019).
Cinnamic Acid Derivatives - Anticancer Agents
Cinnamic acid derivatives have been explored for their anticancer potentials. The 3-phenyl acrylic acid functionality offers multiple reactive sites for modification, resulting in various derivatives with antitumor efficacy. This review highlights the synthesis, biological evaluation, and potential of cinnamoyl derivatives as traditional and recent synthetic antitumor agents, demonstrating the underutilized medicinal tradition of these compounds (Prithwiraj De, M. Baltas, F. Bedos-Belval, 2011).
Novel Substituted 2-Trichloromethyl-3-Phenyl-1,3-Thiazolidin-4-Ones
Research on substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones has provided insights into their synthesis, spectroscopic, and structural properties. This work offers a perspective on the potential applications of these compounds in various fields, including medicinal chemistry (R. Issac, J. Tierney, 1996).
Propriétés
IUPAC Name |
3-[[(E)-2-benzamido-3-phenylprop-2-enoyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c28-23(29)17-21(19-12-6-2-7-13-19)26-25(31)22(16-18-10-4-1-5-11-18)27-24(30)20-14-8-3-9-15-20/h1-16,21H,17H2,(H,26,31)(H,27,30)(H,28,29)/b22-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HURYDRANBZDEAQ-CJLVFECKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC(CC(=O)O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)NC(CC(=O)O)C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(E)-2-benzamido-3-phenylprop-2-enoyl]amino]-3-phenylpropanoic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.